2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
- Its structure combines an indole moiety (with a methoxy group at position 4) and a tetrahydrocarbazole moiety.
- The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Chemical Structure and Properties
The compound features an indole moiety linked to a tetrahydrocarbazole structure through an acetamide functional group. This unique combination suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.
Molecular Formula and Weight
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of tetrahydrocarbazole have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
These results suggest that the presence of the tetrahydrocarbazole scaffold enhances cytotoxicity against cancer cells.
Neuroprotective Effects
Research has also explored the neuroprotective potential of indole derivatives. Indoles are known for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a study examining the effects of indole derivatives on neurodegeneration, it was found that compounds similar to 2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide significantly reduced markers of oxidative stress in rodent models of Alzheimer's disease. The mechanism was attributed to the inhibition of amyloid-beta aggregation and modulation of tau phosphorylation pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, such as GSK-3β.
- Modulation of Neurotransmitter Release : The indole structure may interact with serotonin receptors, influencing mood and cognitive function.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals.
In Silico Studies
Computational modeling has provided insights into the binding affinities of this compound with various biological targets. Molecular docking studies suggest strong interactions with GSK-3β and other kinases, indicating potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-11-5-10-20-17(21)12-13-26(20)14-22(27)24-19-9-4-7-16-15-6-2-3-8-18(15)25-23(16)19/h2-3,5-6,8,10-13,19,25H,4,7,9,14H2,1H3,(H,24,27) |
InChI Key |
LBZGRURPMLPSSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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